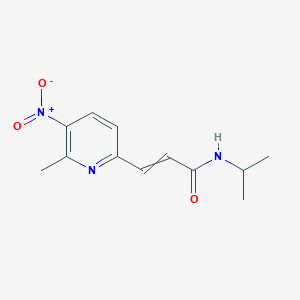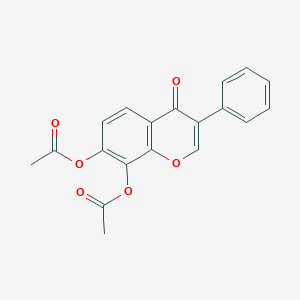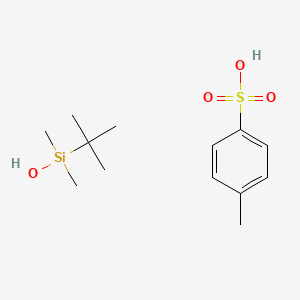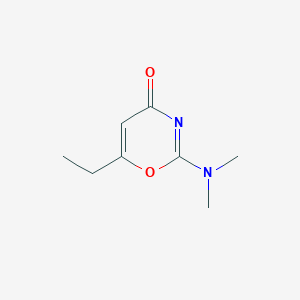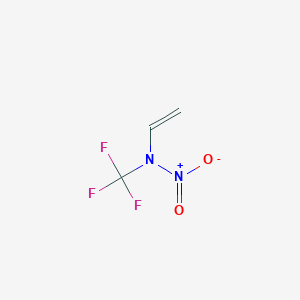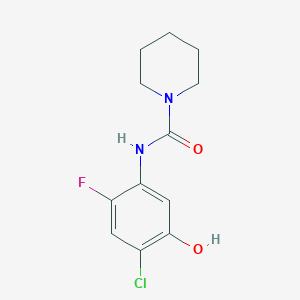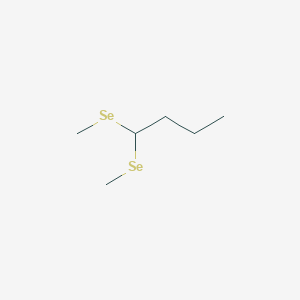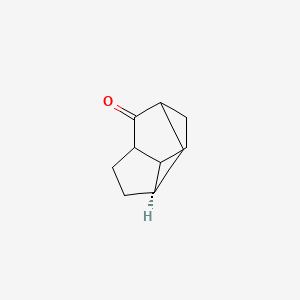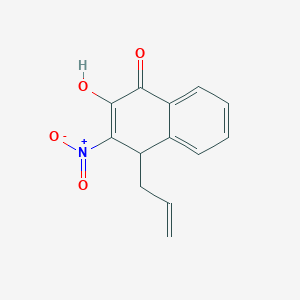
2-Hydroxy-3-nitro-4-(prop-2-en-1-yl)naphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-nitro-4-(prop-2-en-1-yl)naphthalen-1(4H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-4-(prop-2-en-1-yl)naphthalen-1(4H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the naphthalene ring.
Alkylation: Addition of the prop-2-en-1-yl group.
Hydroxylation: Introduction of the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, use of catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration as a lead compound for drug development, particularly if it exhibits biological activity.
Industry: Use in the production of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-nitronaphthalene: Lacks the prop-2-en-1-yl group.
4-(Prop-2-en-1-yl)naphthalen-1(4H)-one: Lacks the nitro and hydroxyl groups.
3-Nitro-4-(prop-2-en-1-yl)naphthalen-1(4H)-one: Lacks the hydroxyl group.
Properties
CAS No. |
89510-11-2 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-hydroxy-3-nitro-4-prop-2-enyl-4H-naphthalen-1-one |
InChI |
InChI=1S/C13H11NO4/c1-2-5-9-8-6-3-4-7-10(8)12(15)13(16)11(9)14(17)18/h2-4,6-7,9,16H,1,5H2 |
InChI Key |
WJCMIGSMFWPQKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2=CC=CC=C2C(=O)C(=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
